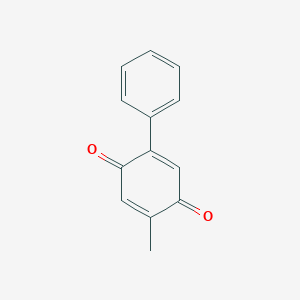
Stannane, 1,4-phenylenebis[triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, 1,4-phenylenebis[triphenyl-] is an organotin compound characterized by the presence of tin atoms bonded to a phenylene group and triphenyl groups. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, 1,4-phenylenebis[triphenyl-] typically involves the reaction of 1,4-dibromobenzene with triphenyltin chloride in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by triphenyltin groups. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of Stannane, 1,4-phenylenebis[triphenyl-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, 1,4-phenylenebis[triphenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The triphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various organotin compounds, tin oxides, and substituted phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
Stannane, 1,4-phenylenebis[triphenyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction.
Biology: The compound is studied for its potential use in biological systems, including as a precursor for bioactive organotin compounds.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of organotin-based drugs.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride (Tributylstannane): Another organotin compound used in radical reactions and as a reducing agent.
Stannane (Tin hydride): A simpler organotin compound with a tetrahedral structure.
1,4-Phenylenebis[tributylstannane]: Similar in structure but with tributyl groups instead of triphenyl groups.
Uniqueness
Stannane, 1,4-phenylenebis[triphenyl-] is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other organotin compounds. Its use in the Stille coupling reaction highlights its importance in synthetic organic chemistry.
Eigenschaften
| 96872-40-1 | |
Molekularformel |
C42H34Sn2 |
Molekulargewicht |
776.1 g/mol |
IUPAC-Name |
triphenyl-(4-triphenylstannylphenyl)stannane |
InChI |
InChI=1S/6C6H5.C6H4.2Sn/c7*1-2-4-6-5-3-1;;/h6*1-5H;1-2,5-6H;; |
InChI-Schlüssel |
XBMGBASAOWYYCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)








![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
